molecular formula C21H29FN2O2S B3508219 3,5-DI-TERT-BUTYL-4-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE

3,5-DI-TERT-BUTYL-4-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B3508219
M. Wt: 392.5 g/mol
InChI Key: GHWGSQQWSLTTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DI-TERT-BUTYL-4-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structural features It contains a benzene ring substituted with tert-butyl groups, a fluorine atom, and a sulfonamide group linked to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DI-TERT-BUTYL-4-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-DI-TERT-BUTYL-4-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3,5-DI-TERT-BUTYL-4-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DI-TERT-BUTYL-4-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, while the pyridine moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DI-TERT-BUTYL-4-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and pyridine moieties allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications[4][4].

Properties

IUPAC Name

3,5-ditert-butyl-4-fluoro-N-(2-pyridin-4-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O2S/c1-20(2,3)17-13-16(14-18(19(17)22)21(4,5)6)27(25,26)24-12-9-15-7-10-23-11-8-15/h7-8,10-11,13-14,24H,9,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWGSQQWSLTTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1F)C(C)(C)C)S(=O)(=O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-DI-TERT-BUTYL-4-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
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3,5-DI-TERT-BUTYL-4-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
3,5-DI-TERT-BUTYL-4-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
3,5-DI-TERT-BUTYL-4-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
3,5-DI-TERT-BUTYL-4-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
3,5-DI-TERT-BUTYL-4-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE

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